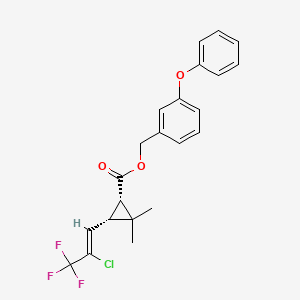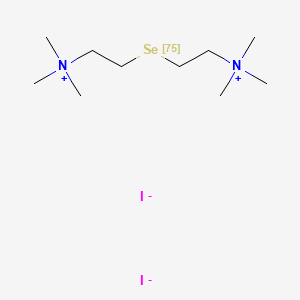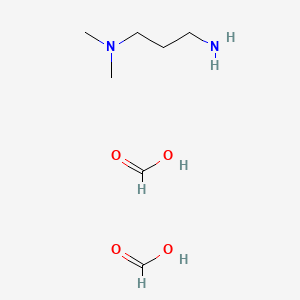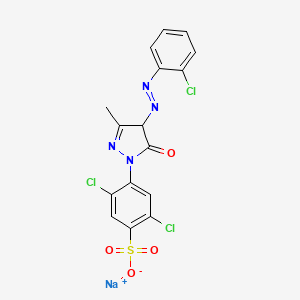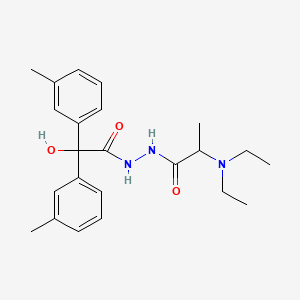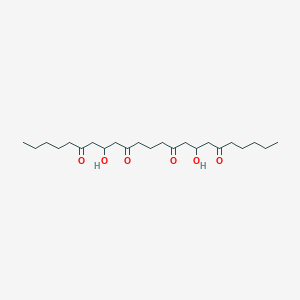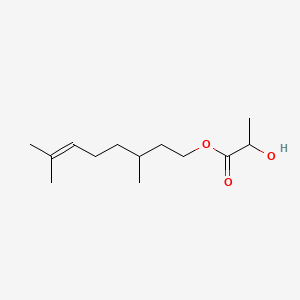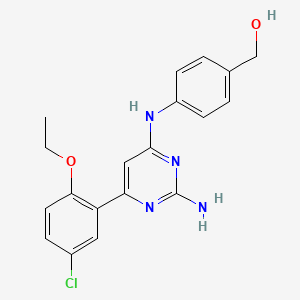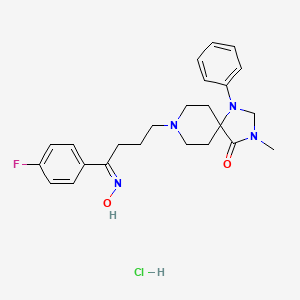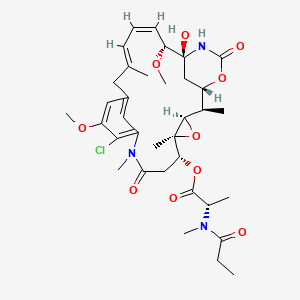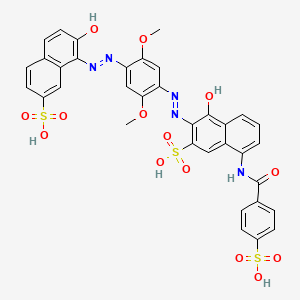![molecular formula C11H22O8 B12719469 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid CAS No. 179761-35-4](/img/structure/B12719469.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is a compound that combines the properties of a polyether and a dicarboxylic acid This compound is known for its versatility and is used in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol typically involves the ethoxylation of ethylene glycol. This process includes the reaction of ethylene oxide with ethylene glycol under controlled conditions to produce the desired polyether. The reaction is usually catalyzed by a base such as sodium hydroxide and conducted at elevated temperatures and pressures to ensure complete conversion.
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the hydrolysis of adipic acid. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid.
Industrial Production Methods
In industrial settings, the production of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves large-scale ethoxylation reactors where ethylene oxide is reacted with ethylene glycol in the presence of a catalyst. The process is carefully monitored to control the degree of ethoxylation and ensure the production of a consistent product.
Pentanedioic acid is produced industrially through the catalytic oxidation of cyclopentane or the hydrolysis of adipic acid. These processes are carried out in large reactors with continuous monitoring of reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Formation of ethers through reaction with alkyl halides.
Pentanedioic acid primarily undergoes:
Reduction: Reduction to form pentanediol.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Esterification: Esters.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol and pentanedioic acid have numerous applications in scientific research:
Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and as components in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as excipients in drug formulations.
Industry: Applied in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property makes it an effective solvent and reagent in various chemical reactions. Pentanedioic acid acts as a dicarboxylic acid, participating in reactions that involve the formation of esters, amides, and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar polyether compound used as a solvent and in various industrial applications.
Diethylene glycol: Another polyether with similar properties but different molecular structure.
Adipic acid: A dicarboxylic acid similar to pentanedioic acid but with a longer carbon chain.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is unique due to its combination of polyether and dicarboxylic acid properties, making it versatile for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
179761-35-4 |
|---|---|
Formule moléculaire |
C11H22O8 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol;pentanedioic acid |
InChI |
InChI=1S/C6H14O4.C5H8O4/c7-1-3-9-5-6-10-4-2-8;6-4(7)2-1-3-5(8)9/h7-8H,1-6H2;1-3H2,(H,6,7)(H,8,9) |
Clé InChI |
SBUMCKKGDYMCGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CC(=O)O.C(COCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


